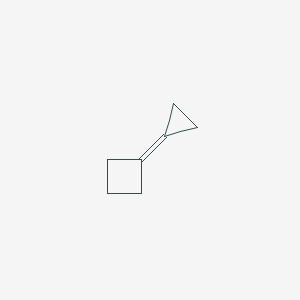

Cyclopropylidenecyclobutane

Description

Cyclopropylidenecyclobutane (CAS: 16764-72-0) is a bicyclic hydrocarbon featuring a fused cyclopropane and cyclobutane ring system. Its unique structure, characterized by significant ring strain and angular geometry, makes it a subject of interest in organic synthesis and materials science. The compound is commercially available through specialized chemical suppliers like Shanghai Mingtefei, which emphasizes rigorous quality control under ISO9001 certification . This compound’s reactivity is influenced by the interplay of strain in both rings, enabling selective transformations such as ring-opening or functionalization at strained positions.

Propriétés

Numéro CAS |

16764-72-0 |

|---|---|

Formule moléculaire |

C7H10 |

Poids moléculaire |

94.15 g/mol |

Nom IUPAC |

cyclopropylidenecyclobutane |

InChI |

InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h1-5H2 |

Clé InChI |

WXQGFVXZMCSTGG-UHFFFAOYSA-N |

SMILES |

C1CC(=C2CC2)C1 |

SMILES canonique |

C1CC(=C2CC2)C1 |

Synonymes |

cyclopropylidenecyclobutane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclobutane Derivatives

Cyclobutane-containing compounds exhibit diverse reactivity and applications depending on substituents and ring fusion. Below is a comparative analysis of cyclopropylidenecyclobutane with structurally analogous compounds:

Functional and Biochemical Comparisons

- Applications in Drug Discovery: Cyclobutane derivatives like psiguadial B (a terpenoid natural product) leverage their strained rings for bioactivity .

- Material Science : Cyclobutane-based polymers often exploit thermal lability for stimuli-responsive behavior. This compound’s higher strain may enable unique degradation profiles compared to cyclobutane or bicyclohexane systems.

Stability and Commercial Viability

- This compound is less thermally stable than cyclobutanone or monocyclic cyclobutanes, limiting its storage and handling . However, suppliers like Shanghai Mingtefei offer it in stabilized formulations under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.